molecular formula C13H19N3O3 B8667834 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester

1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester

Cat. No. B8667834
M. Wt: 265.31 g/mol
InChI Key: LIHIAILBUBHRCD-UHFFFAOYSA-N
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Description

1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-3-19-13(17)10-6-8-16(9-7-10)11-4-5-12(18-2)15-14-11/h4-5,10H,3,6-9H2,1-2H3

InChI Key

LIHIAILBUBHRCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.33 g (30 mmol) 3-chloro-6-methoxypyridazine, 5.66 g (36 mmol) ethyl isonipecotate, 3.46 g (36 mmol) sodium tert.-butylate, 0.56 g (0.9 mmol) BINAP amd 0.55 g (0.5 mmol) Pd2 dba3 in 60 mL toluene was heated to 100° C. for 90 min. After cooling to room temperature water was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography on silica eluting with a gradient formed from heptane and ethyl acetate. The product containing fractions were evaporated to yield 3.2 g (34%) of the title compound as orange solid. MS m/e: 266.3 [M+H]+.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-butylate
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of piperidine-4-carboxylic acid ethyl ester (5.66 g, 36.0 mmol) and 3-chloro-6-methoxy-pyridazine (4.34 g, 30 mmol) in toluene (60 mol) was added NaOtBu (3.46 g, 36 mol), BINAP (560 mg, 0.90 mmol) and tris(dibenilideneacetone)dipalladium(0) (549 mg, 0.60 mmol). The reaction mixture was heated at 95° C. for 1 hours, cooled down to RT, and diluted with AcOEt (500 mL) and H2O (50 mL). The organic layer was separated and washed with brine, dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/heptane, 1:9 to 1:1) yielded 3.20 g (34%) of 1-(6-methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester as a yellow oil. ES-MS m/e: 266.3 (M+H+).
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
60 mol
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenilideneacetone)dipalladium(0)
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
560 mg
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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